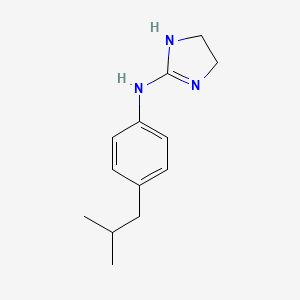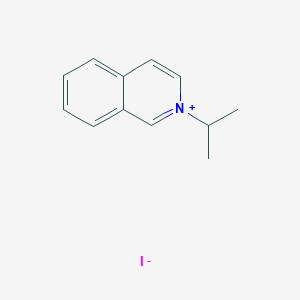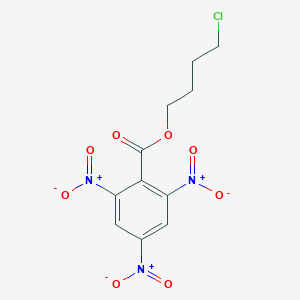
2-Chloro-1-(methylsulfanyl)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(methylsulfanyl)octane: is an organic compound that belongs to the class of haloalkanes It consists of an octane backbone with a chlorine atom attached to the second carbon and a methylsulfanyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(methylsulfanyl)octane can be achieved through several methods. One common approach involves the radical halogenation of 1-(methylsulfanyl)octane. This process typically uses chlorine gas under ultraviolet light to substitute a hydrogen atom with a chlorine atom at the second carbon position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where 1-(methylsulfanyl)octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(methylsulfanyl)octane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common reagents include sodium hydroxide or potassium cyanide.
Elimination Reactions: Under strong basic conditions, such as with sodium ethoxide, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.
Elimination Reactions: Sodium ethoxide, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-(methylsulfanyl)octane with sodium hydroxide.
Elimination: Formation of 1-(methylsulfanyl)octene.
Oxidation: Formation of 2-chloro-1-(methylsulfinyl)octane or 2-chloro-1-(methylsulfonyl)octane.
Scientific Research Applications
2-Chloro-1-(methylsulfanyl)octane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(methylsulfanyl)octane involves its reactivity due to the presence of the chlorine atom and the methylsulfanyl group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.
Comparison with Similar Compounds
2-Chlorooctane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.
1-Chloro-2-(methylsulfanyl)octane: The position of the chlorine and methylsulfanyl groups is reversed, leading to different reactivity patterns.
2-Bromo-1-(methylsulfanyl)octane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.
Uniqueness: 2-Chloro-1-(methylsulfanyl)octane is unique due to the combination of the chlorine atom and the methylsulfanyl group at specific positions on the octane backbone. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
112762-75-1 |
|---|---|
Molecular Formula |
C9H19ClS |
Molecular Weight |
194.77 g/mol |
IUPAC Name |
2-chloro-1-methylsulfanyloctane |
InChI |
InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(10)8-11-2/h9H,3-8H2,1-2H3 |
InChI Key |
OCBHULKSYCTTFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CSC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,5-Trimethylfuro[3,4-c]pyridine-3,4-dione](/img/structure/B14293879.png)




![Chloro[(2-hydroxyphenyl)methoxy]oxophosphanium](/img/structure/B14293915.png)


![4-[1,2-Bis(benzyloxy)ethyl]-2-phenyl-1,3-dioxolane](/img/structure/B14293930.png)
![[1-(Methanesulfonyl)penta-1,2-dien-3-yl]benzene](/img/structure/B14293938.png)



